N'-Nitrosonornicotine
Overview
Description
N'-Nitrosonornicotine is a tobacco-specific nitrosamine produced during the curing and processing of tobacco. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer due to its strong association with cancer in experimental animals . This compound is found in various tobacco products, including cigarettes, cigars, and smokeless tobacco, and is also present in the saliva of users of these products .
Mechanism of Action
Target of Action
N’-Nitrosonornicotine (NNN) primarily targets DNA and the neuronal acetylcholine receptor . DNA is the genetic material in cells that carries information for the synthesis of proteins and other molecules essential for cell function . The neuronal acetylcholine receptor is a protein that responds to the neurotransmitter acetylcholine, playing a crucial role in transmitting signals in the nervous system .
Mode of Action
NNN is metabolized by cytochrome P450, which adds a hydroxy group to either the 2’ or 5’ carbon on the 5-membered ring . This hydroxylation appears more prevalent at the 2’ position in humans, while 5’-hydroxylation is more prevalent in non-primate animals . Upon hydroxylation, the 5-membered ring opens up, allowing the compound to bind to the base of one of the nucleotides . The binding of NNN to the nicotinic acetylcholine receptor promotes tumor growth by enhancing and deregulating cell proliferation, survival, migration, and invasion .
Biochemical Pathways
The metabolic pathway of NNN involves the nitrosation of nornicotine during the curing, aging, processing, and smoking of tobacco . This process is facilitated by nicotine N-demethylase (NND), an enzyme found in the tobacco plant that removes the methyl group from the nitrogen on the 5-membered ring of nicotine . The α-hydroxylated NNN can spontaneously decompose to generate diazohydroxide intermediate, followed by converting to alkyl diazonium ions, which attack the DNA base to produce DNA adducts .
Pharmacokinetics
NNN is rapidly metabolized to 4-hydroxy-4-(3-pyridyl)butyric acid, whereas the formation of norcotinine and 3’-hydroxynorcotinine are somewhat delayed . This rapid metabolism and the subsequent delay in the formation of other metabolites suggest that the bioavailability and pharmacokinetic properties of NNN may vary significantly between individuals and species .
Result of Action
The primary result of NNN action is the formation of DNA adducts, which can lead to mutations in critical genes in human DNA . These mutations can disrupt normal cell function and lead to uncontrolled cell growth, ultimately resulting in cancer . NNN has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer .
Action Environment
NNN is found in a variety of tobacco products and environments contaminated by tobacco smoke . It can also be produced in the acidic environment of the stomach in users of oral nicotine replacement therapies, due to the combination of dietary/endogenous nitrates, and nornicotine . These environmental factors can influence the action, efficacy, and stability of NNN.
Biochemical Analysis
Biochemical Properties
N’-Nitrosonornicotine is metabolized by cytochrome P450 enzymes, which add a hydroxy group to either the 2’ or 5’ carbon on the 5-membered ring . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.
Cellular Effects
N’-Nitrosonornicotine has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been linked to lung, oral cavity, and esophageal cancers in tobacco users .
Molecular Mechanism
The mechanism of action of N’-Nitrosonornicotine involves its metabolism by cytochrome P450, which adds a hydroxy group to either the 2’ or 5’ carbon on the 5-membered ring . Upon hydroxylation, the 5-membered ring opens up, allowing the compound to bind to the base of one of the nucleotides .
Dosage Effects in Animal Models
The effects of N’-Nitrosonornicotine vary with different dosages in animal models. It has been found to induce tumors in various laboratory animal models and has been identified as a human carcinogen .
Metabolic Pathways
N’-Nitrosonornicotine is involved in several metabolic pathways. It is converted into nornicotine via nicotine N-demethylase (NND), an enzyme found in the tobacco plant that works by removing the methyl group from the nitrogen on the 5-membered ring of nicotine .
Transport and Distribution
It is known that it is present in smoke from cigars and cigarettes, in the saliva of people who chew betel quid with tobacco, and in the saliva of oral-snuff and e-cigarette users .
Preparation Methods
Synthetic Routes and Reaction Conditions
N'-Nitrosonornicotine is synthesized through the nitrosation of nornicotine. This process involves the conversion of nornicotine into its nitroso derivative by gaining a nitrosonium (N=O) group . The nitrosation reaction typically occurs under acidic conditions, which are present during the curing and processing of tobacco .
Industrial Production Methods
In the industrial setting, this compound is produced during the curing, aging, processing, and smoking of tobacco. The nitrosation of nornicotine can also occur in the acidic environment of the stomach in users of oral nicotine replacement therapies .
Chemical Reactions Analysis
Types of Reactions
N'-Nitrosonornicotine undergoes several types of chemical reactions, including:
Reduction: The nitroso group can be reduced to an amine group under certain conditions.
Substitution: The nitroso group can be substituted with other functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cytochrome P450 enzymes for oxidation and reducing agents for reduction reactions . The reactions typically occur under physiological conditions or in the presence of specific catalysts.
Major Products Formed
The major products formed from the reactions of this compound include hydroxylated derivatives and various substituted compounds, depending on the specific reaction conditions .
Scientific Research Applications
N'-Nitrosonornicotine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the nitrosation reactions and the formation of nitrosamines.
Industry: The compound is used to evaluate the safety and carcinogenic potential of tobacco products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N'-Nitrosonornicotine include:
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosoanatabine (NAT): A nitrosamine formed from anatabine, another tobacco alkaloid.
N-Nitrosoanabasine (NAB): A nitrosamine formed from anabasine, also found in tobacco.
Uniqueness
This compound is unique due to its specific formation from nornicotine and its strong association with cancer in experimental animals . Its presence in various tobacco products and its role in the carcinogenicity of tobacco make it a critical compound for research and regulatory purposes .
Properties
IUPAC Name |
3-(1-nitrosopyrrolidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABJYQDMJTNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860182 | |
Record name | 3-(1-Nitrosopyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80508-23-2, 84237-38-7, 16543-55-8 | |
Record name | 3-(1-Nitroso-2-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80508-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Nitrosonornicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-nitrosopyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-Nitrosonornicotine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 °C | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-Nitrosonornicotine formed in tobacco products?
A1: NNN forms through the nitrosation of the tobacco alkaloid nornicotine during the curing and processing of tobacco []. This process is enhanced by the presence of nitrite and acidic conditions.
Q2: Are there dietary sources of NNN precursors?
A2: Yes, recent research has identified myosmine, a precursor to NNN, in various foods like nuts, cereals, fruits, vegetables, and milk [, ]. This finding suggests potential exposure to NNN from dietary sources beyond tobacco.
Q3: Do the levels of NNN vary in different types of tobacco?
A3: Yes, studies analyzing commercial cigarette brands on the Japanese market have shown that the yields of NNN in smoke are strongly correlated to the levels found in the tobacco filler blend []. This variation highlights the importance of understanding NNN formation in different tobacco varieties.
Q4: How is NNN metabolized within the body?
A4: NNN undergoes metabolic activation primarily by cytochrome P450 enzymes, specifically CYP2E1 and CYP2A6, in the liver [, ]. This activation process generates reactive metabolites that can bind to DNA and proteins.
Q5: What are the consequences of NNN metabolites binding to DNA?
A5: The binding of NNN metabolites to DNA can result in the formation of DNA adducts, such as O6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-pobG) [, ]. These adducts can disrupt DNA replication and repair mechanisms, ultimately leading to mutations and potentially cancer.
Q6: Does the DNA sequence context influence the repair of NNN-induced DNA adducts?
A6: Yes, research indicates that the repair of O6-pobG by human O6-alkylguanine-DNA alkyltransferases (AGT) is significantly influenced by the surrounding DNA sequence context []. This sequence dependence highlights the complexity of DNA repair mechanisms in response to NNN exposure.
Q7: What is the role of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) in NNN research?
A7: HPB is released during the formation of DNA and protein adducts by activated NNN metabolites []. It serves as a valuable biomarker to differentiate between tobacco smokers and passive smokers, offering insights into NNN exposure levels.
Q8: What are the known carcinogenic effects of NNN?
A8: NNN is classified as carcinogenic to humans []. Studies have shown that NNN can induce esophageal carcinogenesis in mice []. Additionally, NNN is linked to oral cancer development, particularly in individuals who use smokeless tobacco products [, , , ].
Q9: Does NNN act as a tumor promoter in certain cancers?
A9: Research suggests that NNN might contribute to tumor progression in smoking-related cancers, including lung cancer []. This effect could be mediated by activating cell signaling pathways that promote cell proliferation, survival, and migration.
Q10: Does NNN exposure pose systemic risks beyond the site of contact?
A10: Yes, studies in rats have demonstrated that oral administration of NNN can induce DNA damage not only in the oral cavity but also in the nasal cavity []. These findings highlight the potential for systemic genotoxic effects following NNN exposure.
Q11: How is NNN typically measured in tobacco products?
A11: Gas chromatography/mass spectrometry (GC/MS) is a common technique used to determine NNN levels in tobacco []. This method offers high sensitivity and selectivity for accurate quantification of NNN.
Q12: Are there alternative methods for analyzing NNN in biological samples?
A12: Yes, researchers have developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for measuring NNN in human plasma []. This approach allows for the assessment of NNN exposure directly from blood samples.
Q13: How can matrix-bound NNK in tobacco be determined, and why is it important?
A13: Matrix-bound NNK can be determined using time-consuming reference methods or predicted using innovative approaches like simple/multiple linear regressions and O-PLS regression with HTS-FIA-HRMS data []. Understanding matrix-bound NNK is crucial as it contributes to NNK levels in smoke.
Q14: Can the levels of NNN in cigarette smoke be reduced?
A14: Research suggests that incorporating certain additives into cigarette filters, such as a combination of gingko biloba extract and cobalt porphyrin, can significantly reduce NNN levels in smoke [].
Q15: Are there tobacco breeding strategies to develop NNN-reduced tobacco?
A15: Yes, researchers are exploring the use of EMS mutagenesis to develop tobacco lines with reduced nornicotine levels, thereby decreasing the potential for NNN formation [, ]. These strategies aim to minimize the carcinogenic risk associated with tobacco products.
Q16: Can materials be designed to trap NNN and other harmful nitrosamines?
A16: Research has led to the development of novel amorphous functional materials, like alumina-modified silica, that efficiently trap both volatile and bulky nitrosamines, including NNN [, ]. These materials offer a promising avenue for environmental remediation and reducing exposure to harmful nitrosamines.
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